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Compound of Interest

Compound Name: Ethyl 2,3-dibromopropionate

Cat. No.: B046817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2,3-dibromopropionate is a versatile halogenated ester that serves as a valuable

building block in organic synthesis, particularly in the construction of complex molecules and

pharmaceutical intermediates.[1][2][3][4] Its chemical reactivity is primarily defined by the

presence of two bromine atoms and an ester functional group.[2] The two bromine atoms are

susceptible to nucleophilic substitution, making this compound an excellent precursor for a

variety of functionalized molecules.[1][2] Notably, the terminal primary bromine atom is more

reactive than the secondary bromine atom due to reduced steric hindrance, allowing for

selective functionalization under controlled reaction conditions.[1] This differential reactivity is a

key strategic element in synthetic chemistry, enabling the controlled, stepwise introduction of

different functionalities.

These application notes provide an overview of the utility of ethyl 2,3-dibromopropionate in

nucleophilic substitution reactions and detailed protocols for key transformations.

Physicochemical Properties and Data
A summary of the key physicochemical properties of ethyl 2,3-dibromopropionate is provided

in the table below. This data is essential for safe handling, reaction setup, and purification.
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Property Value Reference

CAS Number 3674-13-3 [2]

Molecular Formula C₅H₈Br₂O₂ [2]

Molecular Weight 259.92 g/mol [2]

Appearance Clear, colorless to yellow liquid [2][3]

Boiling Point 211-214 °C at 746 mmHg [2]

Density 1.788 g/mL at 25 °C [2]

Solubility
Insoluble in water; soluble in

common organic solvents
[2]

Storage Store below +30°C

Applications in Nucleophilic Substitution Reactions
Ethyl 2,3-dibromopropionate is a precursor for the synthesis of a wide range of organic

compounds. Its utility in nucleophilic substitution reactions allows for the introduction of various

functional groups, leading to the formation of key intermediates for pharmaceuticals and other

biologically active molecules.[1][2][3][4]

Common applications include:

Synthesis of Aziridines: The reaction with primary amines can lead to the formation of

aziridine-2-carboxylates through a tandem nucleophilic substitution and intramolecular

cyclization. These aziridine derivatives are important scaffolds in medicinal chemistry.

Formation of Diamino Compounds: Reaction with amines can also lead to the substitution of

both bromine atoms to yield 2,3-diaminopropionate derivatives, which are precursors to

various bioactive molecules.

Synthesis of Sulfur-Containing Heterocycles: Nucleophiles such as thiourea or thiols can be

used to construct thiazoles, thiophenes, and other sulfur-containing heterocycles.
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Introduction of Azide Functionality: Reaction with sodium azide can replace one or both

bromine atoms with the azide group, a versatile functional group that can be further

transformed, for example, via "click chemistry" or reduction to an amine.

Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions using

ethyl 2,3-dibromopropionate.

Protocol 1: Synthesis of Ethyl Aziridine-2-carboxylate
Derivatives via Reaction with a Primary Amine
This protocol describes a general procedure for the synthesis of an N-substituted ethyl

aziridine-2-carboxylate through a tandem nucleophilic substitution-cyclization reaction with a

primary amine.

Reaction Scheme:

Step 1: Nucleophilic attack of the primary amine on the more reactive primary carbon (C3),

displacing the first bromide.

Step 2: Intramolecular nucleophilic attack by the nitrogen on the secondary carbon (C2),

displacing the second bromide to form the aziridine ring.

Experimental Workflow Diagram:
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Ethyl 2,3-dibromopropionate
Primary Amine (e.g., Benzylamine)

Base (e.g., Triethylamine)
Solvent (e.g., Acetonitrile)

Combine reagents in a round-bottom flask
under an inert atmosphere (N2).

Stir at room temperature for 24-48 hours.
Monitor reaction progress by TLC.

Filter the reaction mixture to remove salts.
Concentrate the filtrate under reduced pressure.

Dissolve residue in an organic solvent (e.g., Ethyl Acetate).
Wash with water and brine.

Dry the organic layer over anhydrous Na2SO4.
Filter and concentrate.

Purify by column chromatography.

Characterize the final product
(Ethyl N-benzylaziridine-2-carboxylate).

Click to download full resolution via product page

Caption: Workflow for the synthesis of ethyl aziridine-2-carboxylate.

Materials:

Ethyl 2,3-dibromopropionate
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Primary amine (e.g., benzylamine)

Triethylamine (Et₃N)

Acetonitrile (anhydrous)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of ethyl 2,3-dibromopropionate (1.0 eq) in anhydrous acetonitrile, add

the primary amine (1.1 eq) and triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

ethyl aziridine-2-carboxylate derivative.

Quantitative Data (Representative):
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Reactant
1

Reactant
2

Base Solvent Time (h) Temp (°C) Yield (%)

Ethyl 2,3-

dibromopro

pionate

Benzylami

ne
Et₃N Acetonitrile 36 25 75-85

Ethyl 2,3-

dibromopro

pionate

Aniline K₂CO₃ DMF 48 50 60-70

Protocol 2: Synthesis of Ethyl 2,3-diazidopropionate via
Reaction with Sodium Azide
This protocol details the double nucleophilic substitution of ethyl 2,3-dibromopropionate with

sodium azide to produce ethyl 2,3-diazidopropionate, a versatile intermediate for the synthesis

of vicinal diamines and triazoles.

Logical Relationship Diagram:

Ethyl 2,3-dibromopropionate

Ethyl 2-bromo-3-azidopropionate

SN2 Substitution (C3)

Sodium Azide (NaN3)
in DMF Ethyl 2,3-diazidopropionateSN2 Substitution (C2)

Click to download full resolution via product page

Caption: Stepwise substitution leading to the diazido product.

Materials:

Ethyl 2,3-dibromopropionate

Sodium azide (NaN₃)

Dimethylformamide (DMF, anhydrous)

Diethyl ether
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Water

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve ethyl 2,3-dibromopropionate (1.0 eq) in anhydrous DMF.

Add sodium azide (2.5 eq) portion-wise to the solution. Caution: Sodium azide is highly toxic

and potentially explosive. Handle with appropriate safety precautions.

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

Monitor the reaction by TLC or GC-MS.

After completion, cool the reaction mixture to room temperature and pour it into a separatory

funnel containing water and diethyl ether.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude ethyl 2,3-diazidopropionate.

The product can be used in the next step without further purification or can be purified by

careful column chromatography.

Quantitative Data (Representative):

Reactant Nucleophile Solvent Time (h) Temp (°C) Yield (%)

Ethyl 2,3-

dibromopropi

onate

Sodium Azide DMF 18 55 >90
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Conclusion
Ethyl 2,3-dibromopropionate is a highly effective and versatile reagent in organic synthesis,

particularly for reactions involving nucleophilic substitution. Its differential reactivity at the two

bromine-bearing carbons allows for selective and controlled functionalization, providing access

to a wide array of complex molecular architectures. The protocols provided herein serve as a

guide for the practical application of this reagent in the synthesis of valuable chemical

intermediates for the pharmaceutical and drug development industries. Researchers are

encouraged to adapt and optimize these methods to suit their specific synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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